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Introduction
Cell division cycle 37 (CDC37) is a molecular chaperone and a crucial co-chaperone for Hsp90,

playing a vital role in the maturation and stability of a wide array of protein kinases.[1][2][3][4]

Many of these kinases are implicated in oncogenic signaling pathways, making CDC37 an

attractive therapeutic target in cancer.[5][6] DDO-6079 has been identified as a novel allosteric

inhibitor of CDC37.[2][7] It disrupts the formation of the HSP90-CDC37-kinase complex,

leading to the degradation of client kinases like CDK4/6 and subsequent inhibition of cancer

cell proliferation.[2][7][8]

Molecular docking simulations are a powerful computational tool to predict the binding mode

and affinity of a small molecule, such as DDO-6079, to its protein target. This document

provides detailed application notes and protocols for performing molecular docking simulations

of DDO-6079 with CDC37, aimed at researchers in drug discovery and computational biology.

Data Presentation
Binding Affinity and Interaction Data of DDO-6079 with
CDC37
The following table summarizes the experimentally determined binding affinities of DDO-6079
for CDC37 and its domains, as well as key interacting residues identified through experimental
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and computational methods.

Parameter Value Method Reference

Binding Affinity (Kd)

Full-length CDC37 0.89 ± 0.12 µM
Isothermal Titration

Calorimetry (ITC)
[7]

Full-length CDC37 1.23 ± 0.18 µM
Biolayer

Interferometry (BLI)
[7]

CDC37 M-domain 1.15 ± 0.17 µM
Isothermal Titration

Calorimetry (ITC)
[1]

Key Interacting

Residues

Hydrogen Bonds Gln217
Molecular Docking &

HSQC
[1]

Allosteric Binding

Pocket

Tyr215, Gln217,

Phe218, Ile219
HSQC NMR [1]

Signaling Pathway and Experimental Workflow
CDC37 Signaling Pathway
The following diagram illustrates the central role of CDC37 in the Hsp90 chaperone machinery,

which is crucial for the stability and activation of numerous client kinases involved in cell

signaling. DDO-6079 allosterically inhibits CDC37, disrupting this pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://dock.compbio.ucsf.edu/DOCK_6/tutorials/struct_prep/prepping_molecules.htm
https://dock.compbio.ucsf.edu/DOCK_6/tutorials/struct_prep/prepping_molecules.htm
https://en.wikipedia.org/wiki/CDC37
https://en.wikipedia.org/wiki/CDC37
https://en.wikipedia.org/wiki/CDC37
https://www.benchchem.com/product/b15584262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hsp90 Chaperone Cycle

Inhibition by DDO-6079

Cellular Outcome

Hsp90

Hsp90-CDC37-Kinase
Ternary Complex

Stabilization

CDC37

Recruitment

Kinase Degradation

Disruption of complex
leads to

Client Kinase
(e.g., CDK4/6, Raf-1, Akt)

Binding

Kinase Maturation
& Activation

DDO-6079 Allosteric Binding

Downstream Signaling
(e.g., Cell Cycle Progression)

Inhibition of
Downstream Signaling

Click to download full resolution via product page

Caption: The role of CDC37 in the Hsp90 chaperone pathway and its inhibition by DDO-6079.

Molecular Docking Workflow
The following diagram outlines the key steps in performing a molecular docking simulation of

DDO-6079 with CDC37.
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1. Protein Preparation
(CDC37 Structure from PDB)

3. Grid Box Generation
(Define Binding Site)

2. Ligand Preparation
(DDO-6079 Structure)

4. Molecular Docking
(e.g., AutoDock Vina)

5. Results Analysis
(Binding Energy & Pose)

6. Visualization
(Protein-Ligand Interactions)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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